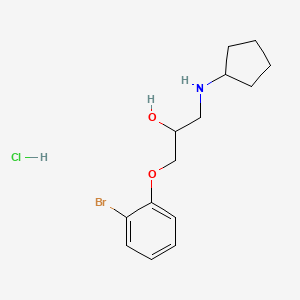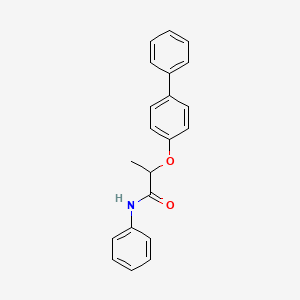
1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride
描述
1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride, also known as bucindolol, is a beta-blocker drug that has been used for the treatment of hypertension and heart failure. It was first developed by Bristol-Myers Squibb in the 1990s and was approved by the FDA in 2001.
作用机制
Bucindolol is a non-selective beta-blocker that blocks both beta-1 and beta-2 adrenergic receptors. It also has intrinsic sympathomimetic activity, which means that it can partially stimulate beta receptors. Bucindolol's mechanism of action leads to a decrease in heart rate, cardiac output, and blood pressure, which can be beneficial in the treatment of hypertension and heart failure.
Biochemical and Physiological Effects:
Bucindolol's effects on the cardiovascular system are due to its ability to block beta receptors. Beta-1 receptors are primarily located in the heart and are responsible for increasing heart rate and cardiac output. Beta-2 receptors are found in the lungs and blood vessels and are responsible for causing vasodilation and bronchodilation. By blocking both types of receptors, 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride reduces heart rate, cardiac output, and blood pressure.
实验室实验的优点和局限性
Bucindolol has been used extensively in animal studies to investigate its effects on the cardiovascular system. Its non-selective beta-blocking properties make it a useful tool for studying the role of beta receptors in the heart and blood vessels. However, 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride's low solubility and poor bioavailability limit its use in in vitro experiments.
未来方向
Future research on 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride could focus on its potential use in the treatment of arrhythmias and atrial fibrillation. It could also investigate the role of 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride in the prevention of heart failure and the treatment of hypertension. Additionally, research could be done to improve the solubility and bioavailability of 1-(2-bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride to make it more useful in in vitro experiments.
科学研究应用
Bucindolol has been extensively studied for its effects on the cardiovascular system. It has been shown to reduce blood pressure, heart rate, and cardiac output, as well as improve left ventricular function in patients with heart failure. Bucindolol has also been investigated for its potential use in the treatment of arrhythmias and atrial fibrillation.
属性
IUPAC Name |
1-(2-bromophenoxy)-3-(cyclopentylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrNO2.ClH/c15-13-7-3-4-8-14(13)18-10-12(17)9-16-11-5-1-2-6-11;/h3-4,7-8,11-12,16-17H,1-2,5-6,9-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLBPQLVVFIJEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(COC2=CC=CC=C2Br)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bromophenoxy)-3-(cyclopentylamino)-2-propanol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N~1~-(3-methoxyphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4177039.png)
![methyl {[5-[2-(9H-carbazol-9-yl)ethyl]-4-(2-methyl-2-propen-1-yl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4177047.png)

![3-nitro-4-(propylamino)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4177062.png)
![N~1~-(3-chloro-2-methylphenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4177072.png)
![N-(1-methylbutyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4177073.png)
![N-(2,4-dimethyl-6-nitrophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4177080.png)
![1-(4-{3-[4-(diphenylmethyl)-1-piperazinyl]-2-hydroxypropoxy}phenyl)-1-propanone](/img/structure/B4177085.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B4177087.png)
![3-(acetylamino)-N-[(2-phenoxy-3-pyridinyl)methyl]benzamide](/img/structure/B4177092.png)
![N-cyclohexyl-2-(2-methoxy-4-{[(2-pyridinylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4177105.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]piperidine](/img/structure/B4177106.png)
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(4-fluorophenyl)acrylonitrile](/img/structure/B4177108.png)